Tyrothricin

Catalog No.
S546118
CAS No.
1404-88-2
M.F
C65H85N11O13
M. Wt
1228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrothricin

CAS Number

1404-88-2

Product Name

Tyrothricin

IUPAC Name

3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid

Molecular Formula

C65H85N11O13

Molecular Weight

1228.4 g/mol

InChI

InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1

InChI Key

NLJVXZFCYKWXLH-DXTIXLATSA-N

SMILES

Array

solubility

Insoluble

Synonyms

Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine;

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

The exact mass of the compound Tyrothricin is 1227.6328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757363. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tyrothricin (CAS 1404-88-2) is a naturally derived polypeptide antibiotic complex consisting of cyclic tyrocidines (60–80%) and linear gramicidins (20–40%). Procured primarily as an active pharmaceutical ingredient (API) for topical, oropharyngeal, and wound-care formulations, it offers targeted bactericidal activity against Gram-positive pathogens. Its commercial value lies in the synergistic membrane-disrupting mechanisms of its two components, which provide rapid cytolysis while maintaining structural integrity under thermal and pH stress. This physicochemical robustness, combined with a documented lack of acquired resistance in Gram-positive targets, makes Tyrothricin a highly stable candidate for lozenges, ointments, and advanced antimicrobial material coatings where systemic toxicity is bypassed via localized application [1].

Substituting the Tyrothricin complex with single-agent peptide antibiotics, such as pure Gramicidin S or Bacitracin, compromises both the speed of bactericidal action and the long-term resistance profile of the formulation. Tyrothricin utilizes a dual-action mechanism: the tyrocidine fraction rapidly forms large membrane pores, while the gramicidin fraction creates targeted ion channels. This synergistic membrane disruption prevents pathogens from adapting. Single-agent substitutes lack this multi-pronged attack, leading to significantly higher risks of acquired resistance during prolonged over-the-counter use and narrower formulation compatibility, particularly in anti-biofilm or surface-bound applications [1].

Resistance Induction Risk in Topical Formulations

In comparative in vitro passage studies simulating over-the-counter topical use, Tyrothricin demonstrates a significantly lower risk of inducing bacterial resistance compared to common alternatives. When exposed to during-use concentrations, Neomycin induced a 5000-fold increase in the Minimum Inhibitory Concentration (MIC) for S. pyogenes, and Bacitracin caused a >8-fold MIC increase in S. aureus. In contrast, Tyrothricin induced no stable resistance in Gram-positive targets, maintaining its baseline efficacy [1].

Evidence DimensionFold-increase in MIC after sub-lethal exposure
Target Compound DataTyrothricin: No stable resistance in Gram-positive targets (baseline MIC maintained)
Comparator Or BaselineNeomycin: 5000-fold MIC increase (S. pyogenes); Bacitracin: >8-fold MIC increase (S. aureus)
Quantified DifferenceTyrothricin maintained baseline MIC (0-fold increase) vs. 5000-fold and >8-fold increases for comparators
ConditionsIn vitro serial passage at during-use concentrations for up to 10 passages

Ensures the long-term commercial viability of topical formulations by preventing the emergence of cross-resistant superbugs.

Membrane Depolarization and Pore Formation Kinetics

The major component of Tyrothricin (tyrocidines) provides rapid membrane disruption that single-agent comparators like Gramicidin S cannot match alone. Assays measuring membrane potential show that tyrocidines induce immediate, strong depolarization and large pore formation (propidium iodide influx) at just 0.5x MIC. Conversely, Gramicidin S requires 2x MIC (lytic concentrations) to achieve full depolarization and fails to induce large pore formation [1]. The natural co-formulation in Tyrothricin leverages this rapid pore-forming capability alongside ion-channel disruption.

Evidence DimensionConcentration required for immediate strong membrane depolarization
Target Compound DataTyrocidines (Tyrothricin component): 0.5x MIC
Comparator Or BaselineGramicidin S: 2.0x MIC
Quantified Difference4-fold lower relative concentration required for full depolarization
ConditionsB. subtilis cells treated for 5 minutes; measured via DiSC3(5) dye and propidium iodide influx

Provides formulators with a faster-acting bactericidal API compared to using Gramicidin S alone.

Synergistic Anti-Biofilm Efficacy in Co-Formulations

Tyrothricin (via its tyrocidine complex) acts as a potent synergistic booster for conventional antifungals in biofilm eradication. When combined with caspofungin against Candida albicans biofilms, the tyrocidine complex achieved a Fractional Inhibitory Concentration Index (FICI) of 0.10–0.35. This synergy reduced the required MIC of caspofungin from 0.5–2.0 µg/ml down to 0.125–0.5 µg/ml[1]. This demonstrates Tyrothricin's utility not just as a standalone antibacterial, but as an active excipient to lower the required dosing of antifungal APIs.

Evidence DimensionCaspofungin MIC against C. albicans biofilms
Target Compound DataTyrocidine + Caspofungin: 0.125–0.5 µg/ml (FICI 0.10–0.35)
Comparator Or BaselineCaspofungin alone: 0.5–2.0 µg/ml
Quantified Difference4-fold reduction in required caspofungin concentration
ConditionsIn vitro C. albicans biofilm eradication assay

Allows manufacturers to reduce the concentration of high-cost antifungal APIs in combination topical therapies while improving biofilm penetration.

Solid-Phase Material Retention for Self-Sterilizing Surfaces

Unlike many standard antimicrobial peptides that lose activity or wash away, the tyrocidine fraction of Tyrothricin exhibits robust, specific binding to saccharides like cellulose. Peptide-treated cellulose retains potent sterilizing activity even after exposure to a broad pH range, elevated temperatures, salt solutions, and organic solvent washes (excepting 1% SDS and 70% acetonitrile) [1]. This physicochemical stability makes Tyrothricin quantitatively more stable than generic AMPs for manufacturing antimicrobial wound dressings and solid-phase medical materials.

Evidence DimensionAntimicrobial retention on cellulose substrates
Target Compound DataTyrothricin (Tyrocidines): Retains activity after water, salt, and organic solvent washes
Comparator Or BaselineStandard AMPs: Poor retention or loss of activity upon washing
Quantified DifferenceMaintains sterilizing efficacy across broad pH and solvent conditions
ConditionsCellulose matrices treated with peptides and subjected to environmental and chemical stress tests

Enables the procurement of Tyrothricin for advanced wound care dressings where the API must remain bound to the cellulosic matrix without leaching.

Over-the-Counter (OTC) Oropharyngeal Lozenges

Leveraging its negligible resistance induction compared to neomycin or bacitracin, Tyrothricin serves as a highly stable API for throat lozenges targeting Gram-positive infections [1].

Advanced Cellulosic Wound Dressings

Utilizing its specific binding affinity to saccharides and high thermal/pH stability, Tyrothricin is utilized for impregnating cellulose-based wound care products to create self-sterilizing surfaces that withstand solvent and salt exposure [2].

Synergistic Anti-Biofilm Topical Creams

Based on its ability to lower the MIC of caspofungin by 4-fold, Tyrothricin can be co-formulated in antifungal creams to treat mixed bacterial-fungal biofilm infections, reducing the required dosage of expensive antifungal APIs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

12

Exact Mass

1227.63283181 Da

Monoisotopic Mass

1227.63283181 Da

Heavy Atom Count

89

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Tyrothricin is used as an over the counter topical antibiotic.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06A - Antibiotics for topical use
D06AX - Other antibiotics for topical use
D06AX08 - Tyrothricin
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AB - Antibiotics
R02AB02 - Tyrothricin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AA - Antibiotics
S01AA05 - Tyrothricin

Mechanism of Action

Tyrocidines have a β-sheet structure containing both L and D amino acids. These structural features contribute to the formation of a curved dimer in which most amino acid side chains are located on the convex surface. The dimer orients itself at the membrane-water interface on bacterial cells with the relatively hydrophilic back-bone on the concave side facing the external environment and the many hydrophobic side chains on the convex side facing into the cell's lipid bilayer. The tyrocidine dimer is able to disrupt the cell membrane producing leakage of cell contents but the exact mechanism of this permeabilization is unclear. Tyrocidines appear to act as reversible non-competitive inhibitors of acetylcholinesterase and β-galactosidase. The relation of this to their antibacterial action is unknown. Gramcidins adopt similar β-sheet structures but are capable of forming β-helices. They can either form a double helix, running either parallel or anti-parallel, or a helical dimer wherein the N-termini of each polypeptide meets in the middle of the lipid bilayer. The alternating L and D amino acid structure allows the hydrophobic side chains to point outwards into the lipid bilayer, leaving the more hydrophilic backbone to form the lumen of the pore. The carbonyl oxygen atoms aid in the transport of cations through the pore. In both double helix and helical dimer conformations, gramcidins are capable of transporting monovalent cations through the membrane. Divalent cations result in blockage of the pore or channel when bound. Loss of potassium ions through membrane permeabilization seems to inhibit bacterial growth. Gramcidin also appears to be able to insert into the mitochondial membrane and conduct hydrogen ions. This results in an uncoupling of oxidative phosphorylation from ATP generation due to the loss of the hydrogen ion gradient necessary for H+ATPase function.

Other CAS

1404-88-2

Absorption Distribution and Excretion

The lack of water solubility prevents absorption of tyrothricin through the skin. It is not used through other routes due to toxicity concerns.

Dates

Last modified: 08-15-2023
1: Stauss-Grabo M, Atiye S, Le T, Kretschmar M. Decade-long use of the antimicrobial peptide combination tyrothricin does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp. Pharmazie. 2014 Nov;69(11):838-41. PubMed PMID: 25985581.
2: Vosloo JA, Stander MA, Leussa AN, Spathelf BM, Rautenbach M. Manipulation of the tyrothricin production profile of Bacillus aneurinolyticus. Microbiology. 2013 Oct;159(Pt 10):2200-11. doi: 10.1099/mic.0.068734-0. Epub 2013 Aug 20. PubMed PMID: 23963303.
3: Richter C, Trojahn C, Hillmann K, Dobos G, Stroux A, Kottner J, Blume-Peytavi U. Reduction of Inflammatory and Noninflammatory Lesions with Topical Tyrothricin 0.1% in the Treatment of Mild to Severe Acne Papulopustulosa: A Randomized Controlled Clinical Trial. Skin Pharmacol Physiol. 2016;29(1):1-8. doi: 10.1159/000439439. Epub 2015 Oct 13. PubMed PMID: 26458265.
4: Wigger-Alberti W, Stauss-Grabo M, Grigo K, Atiye S, Williams R, Korting HC. Efficacy of a tyrothricin-containing wound gel in an abrasive wound model for superficial wounds. Skin Pharmacol Physiol. 2013;26(1):52-6. doi: 10.1159/000343907. Epub 2012 Nov 24. PubMed PMID: 23183356.
5: Kim JY, Jun JH, Kim SJ, Hwang KM, Choi SR, Han SD, Son MW, Park ES. Wound healing efficacy of a chitosan-based film-forming gel containing tyrothricin in various rat wound models. Arch Pharm Res. 2015 Feb;38(2):229-38. doi: 10.1007/s12272-014-0368-7. Epub 2014 Apr 10. PubMed PMID: 24715576.
6: Lang C, Staiger C. Tyrothricin--An underrated agent for the treatment of bacterial skin infections and superficial wounds? Pharmazie. 2016 Jun;71(6):299-305. Review. PubMed PMID: 27455547.
7: Han SD, Sung HJ, Lee GH, Jun JH, Son M, Kang MJ. Chitosan-Based Film of Tyrothricin for Enhanced Antimicrobial Activity against Common Skin Pathogens Including Staphylococcus aureus. J Microbiol Biotechnol. 2016 May 28;26(5):953-8. doi: 10.4014/jmb.1512.12037. PubMed PMID: 26907760.
8: Matula C, Nahler G, Kreuzig F. Salivary levels of gramicidin after use of a tyrothricin-containing gargle/mouth-wash and tyrothricin lozenges. Int J Clin Pharmacol Res. 1988;8(4):259-61. PubMed PMID: 2460410.
9: Kreuzig F, Nahler G. Salivary levels of gramicidin after use of a tyrothricin lozenge and a tyrothricin gargle/mouth-wash. Int J Clin Pharmacol Res. 1983;3(2):65-70. PubMed PMID: 6207119.
10: Bayerl C, Völp A. [Tyrothricin powder in the treatment of cutaneous lesions]. Pharmazie. 2004 Nov;59(11):864-8. German. PubMed PMID: 15587588.
11: Ruckdeschel G, Beaufort F, Nahler G, Belzer O. In vitro antibacterial activity of gramicidin and tyrothricin. Arzneimittelforschung. 1983;33(12):1620-2. PubMed PMID: 6199032.
12: Kretschmar M, Nichterlein T, Nebe CT, Hof H, Burger KJ. Fungicidal effect of tyrothricin on Candida albicans. Mycoses. 1996 Jan-Feb;39(1-2):45-50. PubMed PMID: 8786757.
13: LIND HE, SWANTON EM. The effect of prolonged use of a tyrothricin tooth paste on the tyrothricin resistance of oral microorganisms and their cross resistance to other antibiotics. Antibiot Chemother (Northfield). 1954 Nov;4(11):1161-6. PubMed PMID: 24543276.
14: FONG J, KRUEGER AP. The lytic action of tyrothricin and its derivatives on Staphylococcus aureus. J Gen Physiol. 1950 Mar;33(4):311-3. PubMed PMID: 15406368; PubMed Central PMCID: PMC2147198.
15: Grossgebauer K, Hartmann D. [Antiviral activity of tyrothricin against Sendai virus in suspension tests (author's transl)]. Zentralbl Bakteriol Orig B. 1978 May;166(4-5):434-42. German. PubMed PMID: 207052.
16: Walsh CT. Insights into the chemical logic and enzymatic machinery of NRPS assembly lines. Nat Prod Rep. 2016 Feb;33(2):127-35. doi: 10.1039/c5np00035a. Review. PubMed PMID: 26175103.
17: CURRY JC. GRADIENT PLATE BIOASSAY FOR TYROTHRICIN AND ITS APPLICATION TO DENTIFRICES. Appl Microbiol. 1963 Nov;11:539-41. PubMed PMID: 14075054; PubMed Central PMCID: PMC1058046.
18: DARLING D, BAUMEISTER CF. Tyrothricin in the treatment of the common cold. Arch Otolaryngol. 1947 Sep;46(3):395-7. PubMed PMID: 20265716.
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